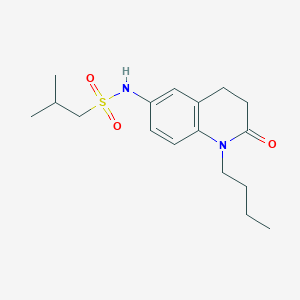

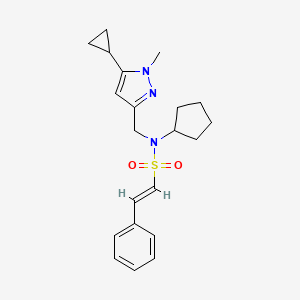

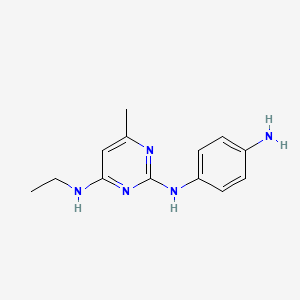

![molecular formula C13H15N3O4S B2957687 2-[(3,4-Dimethoxyphenyl)amino]pyridine-3-sulfonamide CAS No. 1340859-13-3](/img/structure/B2957687.png)

2-[(3,4-Dimethoxyphenyl)amino]pyridine-3-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Sulfonamide Inhibitors and Their Therapeutic Potential

Sulfonamides, including compounds like 2-[(3,4-Dimethoxyphenyl)amino]pyridine-3-sulfonamide, have been extensively studied for their therapeutic applications across a variety of conditions. These compounds are a significant class of synthetic bacteriostatic antibiotics, with their therapeutic applications extending beyond antibacterial uses to include roles as diuretics, carbonic anhydrase inhibitors, antiepileptics, and even in the treatment of glaucoma and Alzheimer’s disease. The versatility of sulfonamides stems from their ability to act as inhibitors for a wide range of enzymes and receptors, including tyrosine kinases, HIV protease-1, histone deacetylase 6, and several others involved in critical cellular processes. Their use as antiviral, anticancer, and anti-inflammatory agents highlights the broad potential of sulfonamides in therapeutic development (Gulcin & Taslimi, 2018).

Environmental Impact and Degradation

Research has also explored the environmental impact of sulfonamide compounds, focusing on their degradation and potential toxic effects. Studies on microbial degradation of polyfluoroalkyl chemicals have revealed that sulfonamide compounds can degrade into perfluoroalkyl and polyfluoroalkyl substances, which are persistent environmental pollutants with known toxic profiles. Understanding the biodegradability and environmental fate of these compounds is crucial for evaluating their safety and managing their use and disposal. The review by Liu and Avendaño (2013) sheds light on the quantitative and qualitative relationships between sulfonamide precursors and their degradation products, highlighting the importance of monitoring and managing the environmental presence of these compounds.

Antitumor Properties and Medicinal Chemistry

The antitumor properties of sulfonamides have been a subject of growing interest, with studies highlighting their potential in treating various cancers. The chemical and medicinal aspects of sulfonamides, including their synthesis, structure-activity relationship, and mechanism of action, underscore their significance in drug development. Research emphasizes the importance of the sulfonamide subunit in planning and synthesizing new drugs, with a focus on potential antitumor properties. This area of study is crucial for the development of new therapeutic agents with broad spectrum, high activity, and low toxicity (Azevedo-Barbosa et al., 2020).

Propiedades

IUPAC Name |

2-(3,4-dimethoxyanilino)pyridine-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O4S/c1-19-10-6-5-9(8-11(10)20-2)16-13-12(21(14,17)18)4-3-7-15-13/h3-8H,1-2H3,(H,15,16)(H2,14,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTLTWHBMTFVPRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC2=C(C=CC=N2)S(=O)(=O)N)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

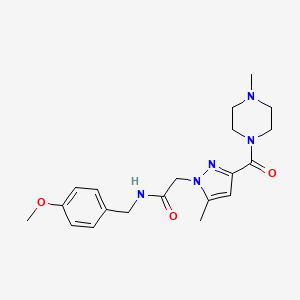

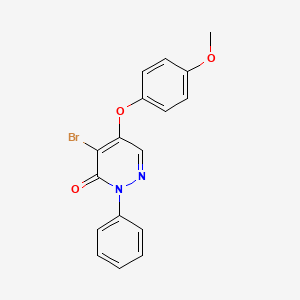

![2-[2-Amino-5-(4-methoxyphenyl)pyrimidin-4-yl]-5-methoxyphenol](/img/structure/B2957606.png)

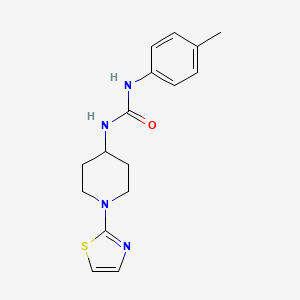

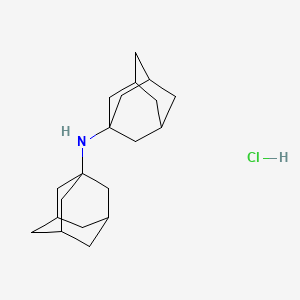

![1-(2,6-Difluorophenyl)-3-(2-(methylthio)benzo[d]thiazol-6-yl)urea](/img/structure/B2957612.png)

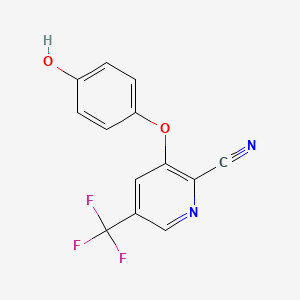

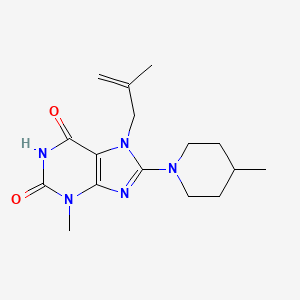

![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-3-(4-chlorophenyl)urea](/img/structure/B2957617.png)

![N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-4-methylbenzenesulfonamide](/img/structure/B2957625.png)